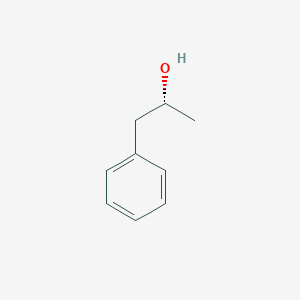

(R)-1-Phenyl-2-propanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTRYIUQUDTGSX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166225 | |

| Record name | 1-Phenyl-2-propanol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-95-8 | |

| Record name | 1-Phenyl-2-propanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-propanol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-Phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-PROPANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLW3H4E008 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-1-Phenyl-2-propanol physical and chemical properties

An In-depth Technical Guide to (R)-1-Phenyl-2-propanol: Core Physical and Chemical Properties

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of chiral building blocks is paramount. (R)-1-Phenyl-2-propanol, a chiral alcohol, serves as a critical intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals.[1][2] Its utility in asymmetric synthesis, particularly for producing optically active compounds, makes it an invaluable asset in the pharmaceutical industry.[1] This guide provides a detailed overview of the core physical and chemical properties of (R)-1-Phenyl-2-propanol, complete with experimental protocols and logical workflows.

Physicochemical Properties

(R)-1-Phenyl-2-propanol is a colorless to light yellow oily liquid.[1][3] The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2][4] |

| CAS Number | 1572-95-8 | [1][2] |

| Appearance | Light yellow to yellow oily liquid | [1] |

| Boiling Point | 117 °C at 23 mmHg | [1] |

| 95-97 °C at 11 mmHg | [2] | |

| 219-221 °C (lit.) | [5][6][7] | |

| Density | 0.993 g/mL at 20 °C | [2] |

| 0.973 g/mL at 25 °C | [5][6][7] | |

| Refractive Index | n20/D 1.522 (lit.) | [5][7] |

| n20/D 1.521 | ||

| Solubility | Does not mix with water.[3] | |

| Flash Point | 185 °F (85 °C) - closed cup |

Table 2: Chiral and Spectroscopic Properties

| Property | Value | Source |

| Optical Rotation | [α]20/D = -28 ± 1° (c=2.25 in Hexane) | [1] |

| [α]20/D = -41 ± 1° (c=5.3% in benzene) | ||

| Enantiomeric Purity | ≥99:1 (GC) | |

| ¹H NMR | Spectra available | [4] |

| ¹³C NMR | Spectra available | [4] |

| IR Spectra | Data available | [4] |

| Mass Spectrometry | Data available | [4][8] |

Chemical Properties and Reactivity

(R)-1-Phenyl-2-propanol is a stable compound under normal conditions.[3][7] However, it is important to avoid contact with strong oxidizing agents and strong acids.[3] As a secondary alcohol, the hydroxyl group is a key site for reactivity, allowing for transformations such as esterification and etherification, making it a versatile building block for more complex molecules.[9]

The following diagram illustrates a general reaction pathway for the synthesis of (R)-1-Phenyl-2-propanol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-1-PHENYL-2-PROPANOL | 1572-95-8 [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. 1-PHENYL-2-PROPANOL | 14898-87-4 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 1-PHENYL-2-PROPANOL(14898-87-4) MS spectrum [chemicalbook.com]

- 9. fiveable.me [fiveable.me]

Stereochemistry and absolute configuration of 1-phenyl-2-propanol

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of 1-Phenyl-2-propanol (B48451)

Introduction

1-phenyl-2-propanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. It serves as a versatile chiral building block for the synthesis of numerous optically active compounds, including anti-inflammatory drugs and analgesics.[1][2] The biological activity of many pharmaceuticals is highly dependent on their stereochemistry, making the production of enantiomerically pure compounds essential to ensure therapeutic efficacy and minimize potential side effects.[1]

This guide provides a comprehensive overview of the stereochemistry of 1-phenyl-2-propanol, detailing its absolute configuration, methods for the synthesis and resolution of its enantiomers, and the analytical techniques used for its characterization.

Stereochemistry and Absolute Configuration

The chirality of 1-phenyl-2-propanol originates from a single stereocenter at the second carbon atom (C2) of the propanol (B110389) chain. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a benzyl (B1604629) group (-CH₂C₆H₅).[3] This asymmetry results in the existence of two non-superimposable mirror images known as enantiomers.

These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. While they share identical physical properties like boiling point and density, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity. The (S)-enantiomer is dextrorotatory, rotating plane-polarized light in the positive (+) direction, while the (R)-enantiomer is levorotatory, rotating it in the negative (-) direction.[3]

Data Presentation

The physical and chiroptical properties of 1-phenyl-2-propanol enantiomers and the racemic mixture are summarized below.

Table 1: Physical and Chiroptical Properties of 1-Phenyl-2-propanol

| Property | (R)-(-)-1-Phenyl-2-propanol | (S)-(+)-1-Phenyl-2-propanol | Racemic (±)-1-Phenyl-2-propanol |

|---|---|---|---|

| CAS Number | 1572-95-8[4] | 1517-68-6[3] | 14898-87-4[3] |

| Molecular Formula | C₉H₁₂O[2] | C₉H₁₂O[5] | C₉H₁₂O[3] |

| Molecular Weight | 136.19 g/mol [2] | 136.19 g/mol [5] | 136.19 g/mol [6] |

| Boiling Point | 117 °C / 23 mmHg[2] | Not specified | 219-221 °C |

| Density | Not specified | Not specified | 0.973 g/mL at 25 °C |

| Optical Rotation [α] | -41.0°[7] | +41.1°[7] | 0° |

| Specific Rotation [α]²⁰D | -28 ± 1° (c=2.25 in Hexane)[2] | Not specified | Not applicable |

Strategies for Obtaining Enantiopure 1-Phenyl-2-propanol

Two main strategies are employed to produce enantiomerically pure 1-phenyl-2-propanol: direct asymmetric synthesis from a prochiral ketone and the resolution of a racemic mixture.[3]

Experimental Protocols

Synthesis of Racemic (±)-1-Phenyl-2-propanol

This protocol outlines the reduction of 1-phenyl-2-propanone to a racemic mixture of 1-phenyl-2-propanol using sodium borohydride (B1222165).[3]

-

Materials :

-

1-Phenyl-2-propanone (30.0 g)

-

Methanol (B129727) (500 ml)

-

Sodium borohydride (10.0 g)

-

Deionized water (100 ml)

-

Chloroform (B151607) (200 ml)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator.

-

-

Procedure :

-

Dissolve 1-phenyl-2-propanone in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution, maintaining the temperature below 20°C.

-

After the addition is complete, continue stirring for 4 hours, allowing the mixture to warm to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between water and chloroform in a separatory funnel.

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

Filter and concentrate the organic layer to obtain the crude product, which can be further purified by distillation.

-

Biocatalytic Asymmetric Reduction for (S)-1-Phenyl-2-propanol

This method uses whole cells of Rhodococcus erythropolis, which contain alcohol dehydrogenases (ADHs) that selectively produce the (S)-enantiomer.[3]

-

Materials :

-

Cultured Rhodococcus erythropolis cells

-

1-Phenyl-2-propanone

-

Glucose (as a co-substrate)

-

Phosphate buffer

-

Ethyl acetate (B1210297)

-

Sodium chloride (NaCl)

-

Incubator/shaker, centrifuge, reaction vessel.

-

-

Procedure :

-

Cell Preparation : Grow Rhodococcus erythropolis in a suitable medium and harvest the cells by centrifugation.

-

Biotransformation : In a reaction vessel, combine the cell suspension with 1-phenyl-2-propanone (e.g., 15 mM final concentration) and glucose (e.g., 50 mM) for cofactor regeneration.

-

Reaction : Incubate the mixture at 25-30°C with gentle agitation. Monitor the reaction's progress by analyzing samples with chiral GC or HPLC.

-

Product Extraction : Once the reaction is complete (typically 5-24 hours), saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate.[3]

-

Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Enzymatic Kinetic Resolution (EKR) of Racemic 1-Phenyl-2-propanol

EKR is an efficient method for separating racemic mixtures. This protocol uses a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the acylated product and the unreacted alcohol enantiomer.[1]

-

Principle : The two enantiomers of the racemic alcohol react at different rates with an acyl donor in the presence of a lipase. One enantiomer is preferentially acylated, leaving the other enantiomer unreacted.

-

Materials :

-

Procedure :

-

In a reaction vessel, dissolve racemic 1-phenyl-2-propanol and the acyl donor in the chosen organic solvent.

-

Add the lipase (and molecular sieves, if used).

-

Stir the mixture at a controlled temperature (e.g., 50°C).[8]

-

Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

-

Once the desired conversion is achieved, filter off the enzyme.

-

The resulting mixture contains one enantiomer as an ester and the other as the unreacted alcohol. These can be separated by standard chromatographic techniques.

-

Determination of Absolute Configuration and Enantiomeric Purity

The enantiomeric excess (e.e.) and absolute configuration of 1-phenyl-2-propanol are typically determined using chiral chromatography.

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) : These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[7][9]

-

Retention Times : By comparing the retention times of the sample components to those of authentic (R) and (S) standards, the identity and quantity of each enantiomer can be determined. For example, using a specific chiral column, the retention times for (S)-1-phenyl-2-propanol and (R)-1-phenyl-2-propanol might be 4.9 min and 6.1 min, respectively.[10]

Conclusion

The stereochemistry of 1-phenyl-2-propanol is a critical aspect of its application in the synthesis of high-value, enantiomerically pure molecules for the pharmaceutical and fragrance industries. A thorough understanding of its absolute configuration, coupled with robust methods for asymmetric synthesis and chiral resolution, enables researchers and drug development professionals to access the desired stereoisomers with high purity. The protocols and data presented in this guide offer a technical foundation for the synthesis, separation, and analysis of this important chiral building block.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-Phenyl-2-propanol, (-)- | C9H12O | CID 5324631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-1-Phenyl-2-propanol | C9H12O | CID 6994174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis and Characterization of (R)-1-Phenyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Phenyl-2-propanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its role as a key chiral building block for the synthesis of optically active compounds makes a thorough understanding of its synthesis and characterization essential. This technical guide provides an in-depth overview of the common synthetic routes to (R)-1-Phenyl-2-propanol, including asymmetric hydrogenation, biocatalytic reduction, and standard chemical reduction, complete with detailed experimental protocols. Furthermore, this document compiles and presents the characteristic physicochemical and spectroscopic data required for the unambiguous identification and quality control of the compound.

Introduction

(R)-1-Phenyl-2-propanol, a chiral secondary alcohol, is a valuable intermediate in the asymmetric synthesis of a variety of pharmaceuticals, agrochemicals, and fragrances.[1] The specific stereochemistry of the molecule, with the hydroxyl group at the C2 position and a phenyl group at the C1 position, allows for the construction of complex, stereochemically defined molecules. This precision is critical in the development of effective and safe therapeutic agents, where different enantiomers of a drug can exhibit vastly different pharmacological activities. The primary synthetic challenge lies in the enantioselective reduction of the prochiral ketone, phenylacetone (B166967) (1-phenyl-2-propanone). This guide details several effective methods to achieve this transformation with high enantiomeric excess (ee).

Physicochemical Properties

A summary of the key physicochemical properties of (R)-1-Phenyl-2-propanol is presented in Table 1. This data is crucial for the handling, storage, and identification of the compound.

| Property | Value |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| CAS Number | 1572-95-8 |

| Appearance | Light yellow to yellow oily liquid[1] |

| Boiling Point | 117 °C at 23 mmHg |

| Optical Rotation | [α]²⁰D = -28 ± 1° (c=2.25 in Hexane)[1] |

Synthetic Methodologies

The synthesis of (R)-1-Phenyl-2-propanol predominantly involves the asymmetric reduction of phenylacetone. Below are detailed protocols for three common and effective methods.

Asymmetric Hydrogenation using a Ru-BINAP Catalyst

Asymmetric hydrogenation utilizing a Ruthenium catalyst complexed with a chiral bisphosphine ligand, such as (R)-BINAP, is a highly efficient method for producing (R)-1-Phenyl-2-propanol with excellent enantioselectivity.

Experimental Workflow:

Caption: Workflow for Asymmetric Hydrogenation.

Experimental Protocol:

-

Catalyst Preparation: In a nitrogen-filled glovebox, [RuCl₂(benzene)]₂ and (R)-BINAP are dissolved in anhydrous, degassed toluene. The mixture is heated to reflux to form the active catalyst.

-

Reaction Setup: A high-pressure autoclave is charged with phenylacetone, methanol, and the prepared Ru-(R)-BINAP catalyst solution.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 10-100 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 12-24 hours), or until hydrogen uptake ceases.

-

Work-up: After cooling and careful venting of the hydrogen gas, the reaction mixture is concentrated under reduced pressure to remove the methanol.

-

Purification: The crude product is purified by silica gel column chromatography to yield pure (R)-1-Phenyl-2-propanol.

Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae)

This method utilizes the enzymes present in baker's yeast to perform an enantioselective reduction of phenylacetone, offering a green and cost-effective synthetic route.

Experimental Workflow:

Caption: Workflow for Biocatalytic Reduction.

Experimental Protocol:

-

Yeast Culture: A culture of Saccharomyces cerevisiae is grown in a suitable medium (e.g., Yeast Mold Broth) until it reaches the late logarithmic growth phase.

-

Bioreduction: Phenylacetone is added to the yeast culture. The flask is then incubated on an orbital shaker at a controlled temperature (e.g., 30 °C) for 24-72 hours.

-

Work-up: The reaction mixture is centrifuged to pellet the yeast cells. The supernatant is decanted and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary.

Reduction with Sodium Borohydride (B1222165)

Sodium borohydride (NaBH₄) is a mild and inexpensive reducing agent for ketones. While this method is not inherently asymmetric and will produce a racemic mixture of 1-phenyl-2-propanol, it is a fundamental and straightforward reduction technique.

Experimental Workflow:

Caption: Workflow for Sodium Borohydride Reduction.

Experimental Protocol:

-

Reaction Setup: Phenylacetone is dissolved in methanol in a round-bottom flask and cooled in an ice bath.

-

Reduction: Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.[2] After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude racemic 1-phenyl-2-propanol, which can be purified by distillation.

Spectroscopic Characterization

The identity and purity of (R)-1-Phenyl-2-propanol are confirmed through various spectroscopic techniques. The expected data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.10 | m | 1H | CH-OH |

| ~2.75 | dd | 1H | CH₂ (diastereotopic) |

| ~2.65 | dd | 1H | CH₂ (diastereotopic) |

| ~1.20 | d | 3H | CH₃ |

| ~1.80 (variable) | s (broad) | 1H | OH |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ, ppm) | Assignment |

| ~138.5 | Aromatic C (quaternary) |

| ~129.5 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~126.0 | Aromatic CH |

| ~71.0 | CH-OH |

| ~45.0 | CH₂ |

| ~23.0 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3080, 3060, 3030 | Medium | C-H stretch (aromatic) |

| ~2960, 2925, 2870 | Medium | C-H stretch (aliphatic) |

| ~1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| ~1090 | Strong | C-O stretch (secondary alcohol) |

| ~740, 700 | Strong | C-H bend (monosubstituted benzene) |

Conclusion

This technical guide has outlined the key synthetic routes and characterization data for (R)-1-Phenyl-2-propanol. The provided experimental protocols for asymmetric hydrogenation, biocatalytic reduction, and sodium borohydride reduction offer a range of options for researchers, from highly enantioselective methods to more classical approaches. The tabulated physicochemical and spectroscopic data serve as a crucial reference for the identification and quality assessment of this important chiral intermediate. A thorough understanding and application of this information will facilitate the successful synthesis and utilization of (R)-1-Phenyl-2-propanol in research and development.

References

A Deep Dive into the Biological Nuances of (R)- and (S)-1-Phenyl-2-propanol Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Phenyl-2-propanol and (S)-1-Phenyl-2-propanol are chiral alcohols that serve as crucial building blocks in the synthesis of a variety of biologically active molecules, including pharmaceuticals and fragrances. While possessing identical chemical formulas and connectivity, these enantiomers exhibit distinct spatial arrangements that can lead to significant differences in their interactions with chiral biological systems such as enzymes and receptors. This technical guide provides a comprehensive overview of the known biological activities of (R)- and (S)-1-Phenyl-2-propanol, with a focus on their differential pharmacology, underlying mechanisms, and the experimental methodologies used for their evaluation.

Physicochemical Properties

| Property | (R)-1-Phenyl-2-propanol | (S)-1-Phenyl-2-propanol |

| Synonyms | (-)-1-Phenyl-2-propanol, (R)-(-)-α-Methylphenethyl alcohol | (+)-1-Phenyl-2-propanol, (S)-(+)-α-Methylphenethyl alcohol |

| CAS Number | 1572-95-8 | 1517-68-6 |

| Molecular Formula | C₉H₁₂O | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol | 136.19 g/mol |

| Appearance | Light yellow to yellow oily liquid | Not specified, likely a liquid |

| Optical Rotation | [α]20/D = -28 ± 1 ° (c=2.25 in Hexane)[1] | Not specified |

Biological Activities and Pharmacological Profile

Direct pharmacological studies detailing the specific biological targets and quantitative activity of (R)- and (S)-1-phenyl-2-propanol are limited in publicly available literature. Much of their biological significance is inferred from their roles as key intermediates in the synthesis of well-known psychoactive and medicinal compounds, such as amphetamine and its derivatives. The stereochemistry of these precursors is critical in determining the pharmacological profile of the final active pharmaceutical ingredient (API).

Relationship to Phenylpropanolamines and Amphetamines

1-Phenyl-2-propanol (B48451) is a structural analog of other phenylpropanolamines, a class of compounds known to interact with the monoaminergic systems in the central nervous system. These systems, which include dopamine, norepinephrine, and serotonin (B10506) pathways, are crucial for regulating mood, attention, and various physiological processes. The biological activity of many phenylpropanolamines is highly stereoselective.

Given this structural similarity, it is hypothesized that the enantiomers of 1-phenyl-2-propanol may exhibit differential, albeit likely weak, interactions with monoamine transporters (DAT, NET, SERT) and adrenergic receptors. The (S)-enantiomer is a precursor to (S)-amphetamine (dextroamphetamine), which is the more potent enantiomer responsible for the central stimulant effects of amphetamine. This suggests that any intrinsic activity of (S)-1-phenyl-2-propanol might align more closely with stimulant-like actions compared to its (R)-counterpart.

Metabolism and Interaction with Cytochrome P450 Enzymes

Experimental Protocols

To elucidate the distinct biological activities of (R)- and (S)-1-phenyl-2-propanol, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key experiments.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Objective: To separate and quantify the (R) and (S) enantiomers of 1-phenyl-2-propanol. This is a crucial first step for ensuring the enantiomeric purity of the compounds used in biological assays.

Methodology:

-

Column: A chiral stationary phase (CSP) column is essential. Examples include polysaccharide-based columns like Chiralpak AD-H or Chiralcel OD-H.[6]

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio (e.g., 90:10 v/v) should be optimized for baseline separation.[7]

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.[6]

-

Detection: UV detection at a wavelength of approximately 230-254 nm.[6]

-

Sample Preparation: The racemic mixture or individual enantiomers are dissolved in the mobile phase before injection.[6]

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of each enantiomer for specific biological targets, such as monoamine transporters or adrenergic receptors.

Methodology:

-

Target Preparation: Cell membranes expressing the target receptor or transporter (e.g., from HEK293 cells transfected with human DAT, NET, or SERT) are prepared.

-

Radioligand: A specific radiolabeled ligand for the target of interest is used (e.g., [³H]dopamine for DAT).

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound (either (R)- or (S)-1-phenyl-2-propanol).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate competition curves and calculate the inhibition constant (Ki) for each enantiomer.

In Vitro Functional Assays (Transporter Uptake Assay)

Objective: To assess the functional effect of each enantiomer on the activity of monoamine transporters (i.e., inhibition of neurotransmitter uptake).

Methodology:

-

Cell Culture: HEK293 cells stably expressing the monoamine transporter of interest are cultured.

-

Substrate: A radiolabeled substrate (e.g., [³H]dopamine for DAT) is used.

-

Assay Procedure: Cells are pre-incubated with varying concentrations of the test compound (either (R)- or (S)-1-phenyl-2-propanol) before the addition of the radiolabeled substrate.

-

Uptake Measurement: After a defined incubation period, uptake is terminated by washing the cells with ice-cold buffer. The amount of radioactivity taken up by the cells is determined by scintillation counting.

-

Data Analysis: The concentration-response curves are used to determine the IC50 value (the concentration of the compound that inhibits 50% of the substrate uptake) for each enantiomer.

In Vivo Behavioral Pharmacology (Open Field Test)

Objective: To evaluate the potential stimulant or sedative effects of each enantiomer in a whole animal model.

Methodology:

-

Animals: Mice are commonly used for this assay.

-

Apparatus: An open field arena equipped with automated activity monitoring systems (e.g., photobeam breaks) to measure locomotor activity.

-

Procedure: Animals are habituated to the testing room. They are then administered a specific dose of the test compound (either (R)- or (S)-1-phenyl-2-propanol) or vehicle control via an appropriate route (e.g., intraperitoneal injection). Immediately after injection, the animal is placed in the center of the open field arena, and its activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60 minutes).

-

Data Analysis: The activity data for the different treatment groups are compared to assess the effect of each enantiomer on spontaneous locomotor activity.

Visualizations

Experimental Workflow for Chiral HPLC Analysis

Caption: A generalized workflow for the chiral HPLC analysis of 1-phenyl-2-propanol enantiomers.

Hypothetical Signaling Pathway Interaction

Caption: Hypothesized weak inhibitory interactions of 1-phenyl-2-propanol enantiomers with monoamine transporters.

Conclusion

While (R)- and (S)-1-phenyl-2-propanol are well-established as valuable chiral precursors, their intrinsic biological activities remain an area ripe for further investigation. Based on their structural similarity to other psychoactive phenylpropanolamines, it is reasonable to hypothesize that they may exhibit stereoselective interactions with components of the monoaminergic system. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate these potential biological effects. A deeper understanding of the distinct pharmacology of each enantiomer will not only enhance our knowledge of structure-activity relationships but also be of significant value to the fields of drug discovery and development. Future research should focus on conducting the proposed in vitro and in vivo studies to generate quantitative data on the biological activities of these important chiral molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Enantiospecific effects of chiral drugs on cytochrome P450 inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of phenylahistin enantiomers by cytochromes P450: a possible explanation for their different cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

CAS number and molecular structure of (R)-1-Phenyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Phenyl-2-propanol is a chiral alcohol that serves as a critical intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its stereospecific structure makes it an invaluable building block in asymmetric synthesis, particularly for producing enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role in the development of key therapeutic agents.

Molecular Structure and Properties

The structural and physical properties of (R)-1-Phenyl-2-propanol are fundamental to its reactivity and applications in chemical synthesis.

Molecular Structure:

-

Chemical Name: (R)-1-Phenyl-2-propanol

-

Synonyms: (R)-(-)-α-Methylphenethyl alcohol

-

CAS Number: 1572-95-8[1]

-

Molecular Formula: C₉H₁₂O[2]

-

Molecular Weight: 136.19 g/mol [2]

-

SMILES: C--INVALID-LINK--Cc1ccccc1[1]

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | Light yellow to yellow oily liquid | [2] |

| Boiling Point | 95-97 °C at 11 mmHg | [1] |

| Density | 0.993 g/mL at 20 °C | [1] |

| Optical Rotation [α]20/D | -41±1°, c = 5.3% in benzene | [1] |

| Refractive Index (n20/D) | 1.521 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (R)-1-Phenyl-2-propanol.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.3 | m | Aromatic protons |

| ~4.1 | m | CH-OH |

| ~2.7 | m | CH₂ |

| ~1.2 | d | CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~138 | Quaternary Aromatic C |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~70 | CH-OH |

| ~45 | CH₂ |

| ~23 | CH₃ |

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (H-bonded) |

| 3100-3000 | C-H stretch (aromatic) |

| 3000-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1300-1000 | C-O stretch |

Mass Spectrometry Data

The electron ionization mass spectrum of 1-phenyl-2-propanol (B48451) shows characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 92 | 100.0 | [C₇H₈]⁺ (tropylium ion) |

| 91 | 53.2 | [C₇H₇]⁺ |

| 45 | 28.3 | [C₂H₅O]⁺ |

Experimental Protocols

Detailed experimental protocols are essential for the replication of synthetic and analytical procedures.

Synthesis of (R)-1-Phenyl-2-propanol

Biocatalytic Reduction of Phenylacetone (B166967):

This method utilizes microorganisms to achieve high enantioselectivity.

-

Reactants: Phenylacetone, Rhodococcus erythropolis JX-021.

-

Procedure:

-

Cultivate Rhodococcus erythropolis JX-021 on an LB agar (B569324) plate at room temperature for 4 days.

-

Inoculate a 120 mL medium containing (g/L): KH₂PO₄ 2.44, Na₂HPO₄·12H₂O 12.03, MgCl₂·6H₂O 0.412, CaCl₂·2H₂O 0.001, FeCl₃·6H₂O 0.001, MnCl₂·4H₂O 0.004, glycerol (B35011) 1.12, NH₄ Cl 2 .11, 2% glucose, and 5 mM phenylacetone.

-

Grow the cells at 25 °C and 200 rpm for 36 hours.

-

Add phenylacetone (1.34 g, 10 mmol) to the culture.

-

Monitor the conversion to (S)-1-Phenyl-2-propanol by GC. To obtain the (R)-enantiomer, a different biocatalyst or a subsequent chemical inversion step would be necessary.

-

Analytical Methods

Chiral Gas Chromatography (GC) for Enantiomeric Excess (e.e.) Determination:

-

Column: Chiral column CP-Chirasil-Dex CB (25 m × 0.25 mm).

-

Temperature Program: 100 °C to 120 °C at 10 °C/min, then increase to 180 °C at 40 °C/min.

-

Retention Times: (S)-1-Phenyl-2-propanol: 4.9 min, (R)-1-Phenyl-2-propanol: 6.1 min.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation:

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: 100% Methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

Role in Drug Development

(R)-1-Phenyl-2-propanol is a key chiral building block for the synthesis of several important pharmaceuticals.

Synthesis of (R)-Selegiline

(R)-Selegiline is a selective irreversible MAO-B inhibitor used in the treatment of early-stage Parkinson's disease. A chemoenzymatic approach can be employed for its synthesis.

Caption: Chemoenzymatic synthesis of (R)-Selegiline.

Synthesis of Amphetamine

(R)-1-Phenyl-2-propanol can be a precursor to amphetamine, a central nervous system stimulant.

Caption: General synthetic route to amphetamine.

Signaling Pathways of Derived Drugs

Understanding the mechanism of action of drugs synthesized from (R)-1-Phenyl-2-propanol is crucial for drug development professionals.

Amphetamine Signaling Pathway

Amphetamine exerts its effects by increasing the levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the synaptic cleft.[2][3] It achieves this by promoting their release from presynaptic neurons and inhibiting their reuptake.[2]

Caption: Amphetamine's effects on dopaminergic neurotransmission.

Selegiline Signaling Pathway

Selegiline is an irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine. By inhibiting MAO-B, selegiline increases the concentration of dopamine in the brain.[4][5]

Caption: Selegiline's inhibition of MAO-B and its effect on dopamine levels.

Propranolol Signaling Pathway

Propranolol, a beta-blocker, is a non-selective antagonist of β-adrenergic receptors (β1 and β2).[] It competitively inhibits the binding of catecholamines like epinephrine (B1671497) and norepinephrine to these receptors.

Caption: Propranolol's antagonism of β-adrenergic receptors.

References

- 1. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Amphetamine? [synapse.patsnap.com]

- 3. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Selegiline? [synapse.patsnap.com]

The Ascent of Chirality: A Technical Guide to the Discovery and Synthesis of Chiral Alcohols

For Researchers, Scientists, and Drug Development Professionals

Foreword

The principle of chirality is fundamental to the intricate molecular tapestry of life. The three-dimensional arrangement of atoms in a molecule can have profound implications for its biological activity, a fact starkly illustrated by the different physiological effects of enantiomers. Chiral alcohols, in particular, are pivotal building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. Their stereochemistry often dictates the efficacy and safety of the final product. This technical guide provides an in-depth exploration of the discovery and historical context of chiral alcohols in synthesis, offering a detailed examination of the key methodologies developed for their stereoselective preparation. We will delve into the mechanisms, experimental protocols, and quantitative data associated with seminal asymmetric reactions, providing a comprehensive resource for professionals in the field of chemical synthesis and drug development.

A Historical Perspective: From Pasteur's Discovery to Asymmetric Catalysis

The concept of molecular chirality and its significance in the biological realm has its roots in the mid-19th century. In 1848, Louis Pasteur's meticulous separation of tartaric acid crystals into two mirror-image forms and his subsequent observation of their differential interaction with polarized light laid the groundwork for stereochemistry.[1] This seminal discovery revealed that molecules could exist as non-superimposable mirror images, which he termed "dissymmetric."[1]

Later in the 19th century, Emil Fischer's work on carbohydrates further solidified the importance of stereochemistry in biological systems. His "lock-and-key" model, proposed in 1894, provided a powerful analogy for the specific interactions between enzymes and their substrates, explaining the high degree of stereoselectivity observed in nature.[1]

The 20th century witnessed the translation of these fundamental concepts into practical synthetic methods. A pivotal moment in the history of chiral drug development was the thalidomide (B1683933) tragedy of the late 1950s and early 1960s.[2] Marketed as a racemic mixture, the (R)-enantiomer of thalidomide possessed the desired sedative effects, while the (S)-enantiomer was a potent teratogen, causing severe birth defects.[2] This disaster tragically underscored the critical importance of controlling stereochemistry in drug design and led to stricter regulations by bodies like the FDA, mandating the evaluation of individual enantiomers.[2]

This critical need for enantiomerically pure compounds spurred the development of asymmetric synthesis, a field dedicated to the selective creation of a single enantiomer. Early approaches often relied on the "chiral pool," utilizing naturally occurring chiral molecules as starting materials.[3] However, the limitations of this approach, namely the availability and structural diversity of the chiral pool, drove the development of more general and efficient catalytic methods. The latter half of the 20th century saw groundbreaking advancements in asymmetric catalysis, with pioneers like William S. Knowles, Ryōji Noyori, and K. Barry Sharpless developing powerful methods for the enantioselective synthesis of a wide range of chiral molecules, including chiral alcohols. Their work, which earned them the Nobel Prize in Chemistry in 2001, revolutionized the field and provided chemists with the tools to construct complex chiral molecules with unprecedented precision.

Key Methodologies in Chiral Alcohol Synthesis

The modern synthetic chemist has a diverse toolkit for the preparation of enantiomerically enriched alcohols. This section will provide a technical overview of some of the most significant and widely utilized methods, including detailed experimental protocols and quantitative data for representative reactions.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[4][5][6] Developed by E.J. Corey, Raman Bakshi, and Saizo Shibata, this reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF.[5][7][8]

The catalytic cycle of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone. The ketone coordinates in a sterically favored manner, leading to a highly organized, six-membered transition state through which the hydride is delivered to one face of the carbonyl, resulting in the formation of the chiral alcohol with high enantioselectivity.[4][5]

References

- 1. ethz.ch [ethz.ch]

- 2. researchgate.net [researchgate.net]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. benchchem.com [benchchem.com]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

(R)-1-Phenyl-2-propanol: A Chiral Synthon for Pharmaceutical and Industrial Applications

(R)-1-Phenyl-2-propanol, a versatile and optically active alcohol, serves as a crucial chiral building block in the synthesis of a variety of commercially significant molecules. Its primary applications lie in the pharmaceutical industry, particularly in the production of psychoactive compounds and drugs for neurodegenerative diseases. This technical guide provides an in-depth overview of the industrial applications of (R)-1-Phenyl-2-propanol, complete with detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways.

Pharmaceutical Applications

The defined stereochemistry of (R)-1-Phenyl-2-propanol makes it an invaluable precursor for the enantioselective synthesis of several active pharmaceutical ingredients (APIs). Its primary use is in the synthesis of chiral amines, which form the backbone of many drugs.

Synthesis of (R)-Amphetamine

(R)-Amphetamine, a potent central nervous system (CNS) stimulant, is used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The synthesis of (R)-amphetamine from (R)-1-Phenyl-2-propanol can be achieved through a two-step process involving oxidation followed by reductive amination.

Experimental Protocol: Oxidation of (R)-1-Phenyl-2-propanol to (R)-Phenylacetone

A common method for this oxidation is Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride.

-

Reaction Setup: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C under an inert atmosphere.

-

Activation: A solution of DMSO (2.2 equivalents) in DCM is added dropwise, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.

-

Alcohol Addition: A solution of (R)-1-Phenyl-2-propanol (1.0 equivalent) in DCM is added slowly, keeping the temperature below -60 °C. The reaction is stirred for 1 hour.

-

Quenching: Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.

-

Work-up: Water is added, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude (R)-phenylacetone is purified by vacuum distillation.

Quantitative Data: Oxidation of (R)-1-Phenyl-2-propanol

| Reaction Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |

| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Et3N, DCM, -78 °C to rt) | 85-95 | >99 |

Experimental Protocol: Reductive Amination of (R)-Phenylacetone to (R)-Amphetamine

-

Imine Formation: (R)-Phenylacetone (1.0 equivalent) is dissolved in methanol, and ammonium (B1175870) acetate (B1210297) (10 equivalents) is added. The mixture is stirred at room temperature for 1 hour to form the imine intermediate.

-

Reduction: Sodium cyanoborohydride (1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 24 hours.

-

Work-up: The reaction mixture is acidified with HCl and then basified with NaOH. The product is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is dried and the solvent is evaporated. The resulting freebase can be converted to its hydrochloride salt and recrystallized to yield pure (R)-amphetamine HCl.

Quantitative Data: Reductive Amination

| Reaction Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |

| Reductive Amination | NH4OAc, NaBH3CN, MeOH | 60-70 | >98 |

A more direct, though technically challenging, route to chiral amines from alcohols is the Mitsunobu reaction, which proceeds with inversion of stereochemistry.

Experimental Protocol: Mitsunobu Reaction for Direct Conversion to (R)-Amphetamine Precursor

-

Reaction Setup: (S)-1-Phenyl-2-propanol (1.0 equivalent), phthalimide (B116566) (1.5 equivalents), and triphenylphosphine (B44618) (1.5 equivalents) are dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to 0 °C.

-

Reagent Addition: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Deprotection: The solvent is removed, and the residue is treated with hydrazine (B178648) hydrate (B1144303) to cleave the phthalimide group, yielding (R)-amphetamine.

-

Purification: The product is purified by acid-base extraction and crystallization.

Quantitative Data: Mitsunobu Reaction

| Reaction Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |

| Mitsunobu Reaction | Phthalimide, PPh3, DEAD/DIAD, THF; then Hydrazine | 50-60 | >95 |

Mechanism of Action: Amphetamine

Amphetamine exerts its stimulant effects by increasing the levels of dopamine (B1211576) and norepinephrine (B1679862) in the synaptic cleft. It achieves this through several mechanisms:

-

Inhibition of Reuptake: Amphetamine competitively inhibits the dopamine transporter (DAT) and norepinephrine transporter (NET), preventing the reuptake of these neurotransmitters from the synapse.

-

Vesicular Release: Amphetamine disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the release of dopamine and norepinephrine from synaptic vesicles into the cytoplasm.

-

Reverse Transport: The increased cytoplasmic concentration of neurotransmitters causes the DAT and NET to reverse their direction of transport, actively pumping dopamine and norepinephrine into the synaptic cleft.[1][2]

Synthesis of (R)-Selegiline

(R)-Selegiline is a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B) used in the management of Parkinson's disease. A chemoenzymatic approach starting from phenylacetone (B166967) (derived from (R)-1-Phenyl-2-propanol) is an efficient route.[3]

Experimental Protocol: Synthesis of (R)-Desmethylselegiline

-

Enzymatic Reductive Amination: Phenylacetone (1.0 equivalent) and propargylamine (B41283) (1.2 equivalents) are added to a buffer solution containing an imine reductase enzyme and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Reaction: The mixture is incubated at a controlled temperature (e.g., 30 °C) and pH for 24-48 hours.

-

Work-up: The reaction is quenched, and the product is extracted with an organic solvent.

-

Purification: The crude (R)-desmethylselegiline is purified by column chromatography.

Quantitative Data: Enzymatic Synthesis

| Reaction Step | Reagents and Conditions | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Reductive Amination | Imine reductase, propargylamine, cofactor regeneration | >95 | >99 |

Experimental Protocol: N-methylation to (R)-Selegiline

-

Reaction: (R)-Desmethylselegiline (1.0 equivalent) is dissolved in a suitable solvent (e.g., methanol), and formaldehyde (B43269) (1.2 equivalents) is added, followed by a reducing agent such as sodium cyanoborohydride (1.5 equivalents).

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is worked up by acid-base extraction, and the final product is purified by crystallization of its hydrochloride salt.

Quantitative Data: N-methylation

| Reaction Step | Reagents and Conditions | Yield (%) |

| N-methylation | Formaldehyde, NaBH3CN, MeOH | 80-90 |

Mechanism of Action: Selegiline (B1681611)

Selegiline's primary therapeutic effect in Parkinson's disease stems from its irreversible inhibition of MAO-B in the brain.[4]

-

MAO-B Inhibition: MAO-B is a key enzyme responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, selegiline increases the synaptic concentration of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.

-

Neuroprotection: Beyond its symptomatic effects, selegiline has been shown to possess neuroprotective properties. These are thought to be mediated by mechanisms independent of MAO-B inhibition, including the stabilization of the mitochondrial membrane potential and the upregulation of anti-apoptotic proteins like Bcl-2.[5][6]

Flavor and Fragrance Industry

(R)-1-Phenyl-2-propanol possesses a pleasant, mild floral aroma, which makes it a valuable ingredient in the formulation of perfumes and flavorings. It is used to impart floral and balsamic notes to various fragrance compositions.

Chiral Auxiliary in Asymmetric Synthesis

Beyond its role as a direct precursor, (R)-1-Phenyl-2-propanol can be employed as a chiral auxiliary. In this capacity, it is temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the chiral auxiliary is cleaved and can be recovered. This strategy is utilized in the synthesis of various enantiomerically pure compounds.[7]

Conclusion

(R)-1-Phenyl-2-propanol is a cornerstone chiral building block with significant industrial applications, particularly in the pharmaceutical sector. Its utility in the enantioselective synthesis of important drugs like (R)-amphetamine and (R)-selegiline underscores the importance of chirality in modern drug design and development. The synthetic pathways outlined in this guide, along with an understanding of the pharmacological mechanisms of the final products, provide a comprehensive technical overview for researchers and professionals in the field. Further research into novel biocatalytic and chemocatalytic methods for the synthesis and transformation of (R)-1-Phenyl-2-propanol will continue to expand its industrial relevance.

References

- 1. Expression of dopamine transporter and vesicular monoamine transporter 2 mRNAs in rat midbrain after repeated amphetamine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rasagiline and selegiline, inhibitors of type B monoamine oxidase, induce type A monoamine oxidase in human SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dextroamphetamine - Wikipedia [en.wikipedia.org]

Spectroscopic data for (R)-1-Phenyl-2-propanol identification

An In-depth Technical Guide to the Spectroscopic Identification of (R)-1-Phenyl-2-propanol

For researchers, scientists, and drug development professionals, the precise identification and characterization of chiral molecules are of paramount importance. The stereochemistry of a compound can significantly influence its pharmacological and toxicological properties. (R)-1-Phenyl-2-propanol is a key chiral intermediate in the synthesis of various pharmaceuticals.[1][2] This guide provides a comprehensive overview of the spectroscopic data and methodologies required for its unambiguous identification.

Spectroscopic Data for (R)-1-Phenyl-2-propanol

The following sections summarize the key spectroscopic data for 1-phenyl-2-propanol. While ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are powerful tools for elucidating the compound's structure, techniques like chiral chromatography and polarimetry are essential for confirming the specific (R)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

The proton NMR spectrum reveals the different types of protons and their connectivity.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.15-7.35 | Multiplet | Aromatic (5H) |

| 4.05 | Multiplet | -CH(OH)- (1H) |

| 2.85 & 2.75 | Doublet of doublets | -CH₂- (2H) |

| 1.85 | Singlet | -OH (1H) |

| 1.20 | Doublet | -CH₃ (3H) |

| Solvent: CDCl₃. Data sourced from a comparative analysis.[3] |

¹³C NMR Data

The carbon NMR spectrum indicates the various carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| 138.5 | Quaternary Aromatic (C) |

| 129.4 | Aromatic (CH) |

| 128.5 | Aromatic (CH) |

| 126.3 | Aromatic (CH) |

| 70.5 | Aliphatic (-CH(OH)-) |

| 45.9 | Aliphatic (-CH₂-) |

| 22.5 | Aliphatic (-CH₃) |

| Solvent: CDCl₃. Data sourced from a comparative analysis.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For 1-phenyl-2-propanol, the key absorption is the O-H stretch from the alcohol group.

| Wavenumber (cm⁻¹) | Description |

| ~3400 (broad) | O-H stretching (alcohol) |

| ~3000-3100 | C-H stretching (aromatic) |

| ~2850-3000 | C-H stretching (aliphatic) |

| ~1600, ~1495, ~1450 | C=C stretching (aromatic ring) |

| ~1090 | C-O stretching (secondary alcohol) |

| Characteristic IR absorption ranges for the functional groups present. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Electron Ionization (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 136 | ~3.7 | Molecular Ion [M]⁺ |

| 92 | 100 | [C₇H₈]⁺ (Tropylium ion) |

| 91 | ~50 | [C₇H₇]⁺ (Benzyl cation) |

| 45 | ~28 | [C₂H₅O]⁺ |

| Fragmentation data from MassBank and PubChem.[4][5][6] |

Chiral Analysis

To distinguish between the (R) and (S) enantiomers, specific analytical techniques are required.

Optical Rotation

The specific rotation is a key physical property for identifying a specific enantiomer.

| Parameter | Value | Conditions |

| Specific Rotation [α] | -28 ± 1° | 20°C, D-line (589 nm), c=2.25 in Hexane (B92381) |

| Data for (R)-1-Phenyl-2-propanol.[2] |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC allows for the separation and quantification of the two enantiomers. The retention times will vary depending on the specific chiral stationary phase (CSP) and mobile phase used.

| Chiral Stationary Phase | Mobile Phase | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) |

| Lux Cellulose-1 | Hexane/Ethanol (90:10, v/v) | 7.2 | 8.5 |

| Chiralcel OD-H | n-Hexane/Isopropanol (B130326) (90:10, v/v) | - | - |

| Example separation conditions.[1] Actual retention times may vary. |

Experimental Protocols

Reproducible and high-quality data rely on standardized experimental protocols.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of the (R)-1-Phenyl-2-propanol sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[3]

-

¹H NMR Acquisition: A standard single-pulse experiment is typically performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Generally, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.[3]

-

¹³C NMR Acquisition: A proton-decoupled experiment is commonly used to simplify the spectrum. Due to the lower natural abundance of ¹³C, more scans (typically 128 or more) are required. A wider spectral width is used compared to ¹H NMR.[3]

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. This is followed by phase correction, baseline correction, and integration of the signals.

FTIR Spectroscopy Protocol

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, a small drop of the liquid sample is placed directly onto the ATR crystal.

-

Acquisition (ATR): The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

-

Sample Preparation (Neat): For a neat sample, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Acquisition (Neat): The salt plates are placed in the spectrometer's sample holder, and the spectrum is acquired over the desired range. A background scan is performed prior to the sample analysis.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane (B109758) or methanol.

-

Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) of the solution into the GC. The instrument is equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). A temperature program is used to separate the components of the sample, with the oven temperature gradually increasing to elute the compound of interest.

-

Mass Spectrometry (MS): The eluent from the GC column is directed into the ion source of the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragments.

Chiral HPLC Protocol

-

System Setup: Use an HPLC system equipped with a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H).[1]

-

Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of a non-polar solvent like hexane or heptane (B126788) and a polar alcohol modifier like isopropanol or ethanol.[1][7] The exact ratio is critical for achieving separation.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a known concentration.[1]

-

Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).[1][8] The separation of the (R) and (S) enantiomers will be observed as two distinct peaks.

Workflow for Spectroscopic Identification

The logical flow for identifying a chiral compound like (R)-1-Phenyl-2-propanol involves a combination of techniques to confirm both the chemical structure and the specific stereoisomer.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-PHENYL-2-PROPANOL(14898-87-4) MS spectrum [chemicalbook.com]

- 6. massbank.eu [massbank.eu]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

(R)-1-Phenyl-2-propanol: A Technical Guide to Safety, Handling, and Toxicology

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety, handling, and toxicological information for (R)-1-Phenyl-2-propanol. The information is intended to guide researchers, scientists, and drug development professionals in the safe handling and use of this chiral alcohol. It is important to note that while this guide consolidates available data, comprehensive toxicological studies for this specific enantiomer are limited in the public domain. Much of the available data pertains to the racemic mixture of 1-Phenyl-2-propanol (B48451).

Chemical and Physical Properties

(R)-1-Phenyl-2-propanol, also known as (R)-(-)-α-Methylphenethyl alcohol, is a chiral secondary alcohol.[1] It is a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.[2]

Table 1: Physical and Chemical Properties of 1-Phenyl-2-propanol

| Property | Value | Reference |

| CAS Number | 1572-95-8 ((R)-enantiomer) | [1] |

| 698-87-3 (racemate) | [3] | |

| Molecular Formula | C₉H₁₂O | [1][3] |

| Molecular Weight | 136.19 g/mol | [1][3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 219-221 °C | [4] |

| Flash Point | 85 °C (185 °F) - closed cup | [5] |

| Density | 0.973 g/mL at 25 °C | [4] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [6] |

Safety and Handling

Proper handling and storage of (R)-1-Phenyl-2-propanol are crucial to ensure laboratory safety.

Hazard Identification

(R)-1-Phenyl-2-propanol is classified as a hazardous substance.[7] Key hazards include:

-

Flammability: Combustible liquid.[8] Vapors may form explosive mixtures with air upon intense heating.

-

Irritation: Causes skin, eye, and respiratory system irritation.[7]

-

Chronic Effects: Repeated exposure may cause skin dryness and cracking.[7]

Recommended Handling Procedures

-

Ventilation: Use in a well-ventilated area.[7]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid eating, drinking, or smoking when using this product. Wash hands thoroughly after handling.[7]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[8]

Storage

-

Store in a cool, dry, well-ventilated area.[7]

-

Keep containers tightly closed when not in use.[8]

-

Store away from incompatible materials such as strong oxidizing agents.[8]

First Aid Measures

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

After skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[8]

-

After inhalation: Remove person to fresh air and keep comfortable for breathing. Get medical attention if symptoms occur.[8]

-

After ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[8]

Toxicology

Table 2: Acute Toxicity Data for 1-Phenyl-2-propanol

| Test | Species | Route | Value | Reference |

| LD₅₀ | Mouse | Intraperitoneal | 520 mg/kg | [3] |

| LD₅₀ | Rat | Oral | Data not available | |

| LD₅₀ | Rabbit | Dermal | Data not available | |

| LC₅₀ | Rat | Inhalation | Data not available |

Irritation Data

Qualitative data indicates that 1-Phenyl-2-propanol is an irritant. Quantitative data from standardized tests like the Draize test are not available in the reviewed literature.

-

Skin Irritation: The substance may cause moderate inflammation of the skin.[9] Repeated exposure can lead to non-allergic contact dermatitis, characterized by redness, swelling, and blistering.[7][9]

-

Eye Irritation: Direct contact may cause eye irritation and damage in some individuals, with transient discomfort, tearing, or conjunctival redness.[7][9]

-

Respiratory Irritation: Inhalation of high vapor concentrations may cause respiratory tract irritation, with symptoms such as coughing, sneezing, and headache.[7]

Experimental Protocols

Detailed experimental protocols for toxicological studies specific to (R)-1-Phenyl-2-propanol are not available in the public literature. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

Caption: Workflow for Acute Dermal Irritation Testing (OECD 404).

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Caption: Workflow for Acute Eye Irritation Testing (OECD 405).

Metabolism

The metabolism of phenylpropanoid compounds generally involves cytochrome P450 (CYP) enzymes. For instance, cinnamate (B1238496) 4-hydroxylase (C4H), a member of the CYP73 family, is a key enzyme in the phenylpropanoid pathway. While a specific metabolic pathway for (R)-1-Phenyl-2-propanol in humans has not been definitively established in the available literature, a putative pathway can be proposed based on the metabolism of similar compounds. Phase I metabolism likely involves oxidation, potentially mediated by CYP enzymes, followed by Phase II conjugation reactions, such as glucuronidation, to facilitate excretion. For a structurally related compound, 2-phenyl-1,3-di(4-pyridyl)-2-propanol (B1197831), metabolism via the cytochrome P-450 mixed-function oxidase system has been demonstrated.[10]

Caption: Putative Metabolic Pathway for (R)-1-Phenyl-2-propanol.

Logical Workflow for Safety Assessment

The following diagram illustrates a logical workflow for the safety assessment of a chemical like (R)-1-Phenyl-2-propanol, incorporating both existing data and potential experimental testing.

Caption: Logical Workflow for Chemical Safety Assessment.

Conclusion

(R)-1-Phenyl-2-propanol is a combustible liquid that is harmful if swallowed and can cause skin, eye, and respiratory irritation. While a specific intraperitoneal LD₅₀ in mice has been established, comprehensive quantitative toxicological data, particularly for oral, dermal, and inhalation routes, is lacking in publicly available literature. The metabolism is presumed to proceed via cytochrome P450-mediated oxidation and subsequent glucuronidation, though specific pathways have not been elucidated for this compound. Due to the limited data, particularly regarding the potential for differential toxicity between its enantiomers, caution should be exercised when handling this chemical. Adherence to recommended safety and handling procedures is essential to minimize risk. Further research is needed to fully characterize the toxicological profile of (R)-1-Phenyl-2-propanol.

References

- 1. 1-Phenyl-2-propanol, (-)- | C9H12O | CID 5324631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-PHENYL-2-PROPANOL | 14898-87-4 [chemicalbook.com]

- 5. The introduction of 1-PHENYL-2-PROPANOL_Chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. Fragrance material review on 2-phenyl-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biotransformation of prochiral 2-phenyl-1,3-di(4-pyridyl)-2-propanol to a chiral N-oxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Alcohols Using Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral alcohols is a critical process in the pharmaceutical and fine chemical industries, as the stereochemistry of these molecules profoundly influences their biological activity. Catalytic asymmetric synthesis offers an efficient and atom-economical approach to producing enantiomerically pure alcohols. This document provides detailed application notes and experimental protocols for three major classes of catalysts employed in this field: transition-metal complexes, biocatalysts, and organocatalysts.

Transition-Metal Catalyzed Asymmetric Synthesis of Chiral Alcohols

Transition-metal complexes are powerful tools for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. Catalysts based on ruthenium (Ru), rhodium (Rh), and iridium (Ir) are particularly effective, offering high enantioselectivity and catalytic turnover.

Noyori-type Asymmetric Hydrogenation and Transfer Hydrogenation

Application Note: The asymmetric hydrogenation of ketones catalyzed by Ru(II)-diphosphine-diamine complexes, developed by Noyori and coworkers, is a highly efficient method for producing chiral alcohols.[1] These reactions are known for their high chemoselectivity, allowing for the reduction of ketones in the presence of other reducible functional groups like olefins.[1] The catalytic activity is often very high, with turnover numbers (TON) exceeding 100,000.[1] Asymmetric transfer hydrogenation (ATH) offers a practical alternative that uses readily available hydrogen donors like 2-propanol or a formic acid/triethylamine mixture, avoiding the need for high-pressure hydrogen gas.[2]

Data Presentation:

| Entry | Substrate | Catalyst | H2 Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

| 1 | Acetophenone (B1666503) | RuCl2[(S)-BINAP] | H2 (1100 psi) | EtOH | 30 | >95 | 98 (R) | [3] |

| 2 | Acetophenone | [RuCl(p-cymene)((R,R)-TsDPEN)] | HCOOH/NEt3 | CH2Cl2 | 28 | 95 | 97 (R) | [4] |

| 3 | 1'-Tetralone | (S,S)-[RuCl(p-cymene)(TsDPEN)] | i-PrOH | i-PrOH | 25 | 98 | 99 (S) | [5] |

| 4 | 2,4,6-Trimethylacetophenone | RuCl2--INVALID-LINK-- | H2 (4 atm) | i-PrOH | 25 | >99 | 99 (R) | [3] |

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is adapted from the work of Noyori and coworkers.

Materials:

-

[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst

-

Acetophenone

-

Formic acid (HCOOH)

-

Triethylamine (NEt3)

-

Anhydrous Dichloromethane (CH2Cl2)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve [RuCl(p-cymene)((R,R)-TsDPEN)] (1 mol%) in anhydrous CH2Cl2.

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Add the formic acid/triethylamine mixture (1.5 equivalents relative to the substrate) to the catalyst solution.

-

Add acetophenone (1.0 equivalent) to the reaction mixture.

-

Stir the reaction mixture at 28 °C for the time required for complete conversion (typically monitored by TLC or GC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the resulting 1-phenylethanol (B42297) by column chromatography on silica (B1680970) gel.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualization:

Caption: Proposed catalytic cycle for Noyori asymmetric transfer hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction